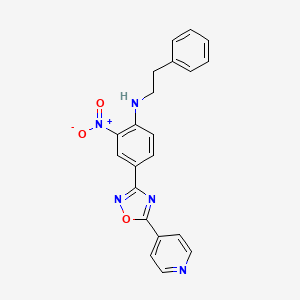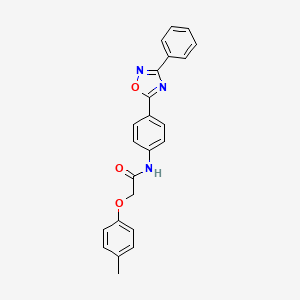![molecular formula C17H18N2O B7718639 N'-[(Z)-(2-fluorophenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B7718639.png)
N'-[(Z)-(2-fluorophenyl)methylidene]-2,2-diphenylacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(Z)-(2-fluorophenyl)methylidene]-2,2-diphenylacetohydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as Fluorophenylacetohydrazide (FPAH) and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N'-[(Z)-(2-fluorophenyl)methylidene]-2,2-diphenylacetohydrazide involves the inhibition of tubulin polymerization, which is a critical process for the formation of microtubules. Microtubules are essential for cell division and growth, and their disruption can lead to cell death. N'-[(Z)-(2-fluorophenyl)methylidene]-2,2-diphenylacetohydrazide has been shown to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-[(Z)-(2-fluorophenyl)methylidene]-2,2-diphenylacetohydrazide has been shown to possess various biochemical and physiological effects such as anti-inflammatory, anti-oxidant, and anti-angiogenic properties. These effects make it a promising candidate for the treatment of various diseases such as cancer, inflammation, and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using N'-[(Z)-(2-fluorophenyl)methylidene]-2,2-diphenylacetohydrazide in lab experiments is its high potency and selectivity towards cancer cells. However, one of the limitations is its poor solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of N'-[(Z)-(2-fluorophenyl)methylidene]-2,2-diphenylacetohydrazide. One of the areas of interest is the optimization of its chemical structure to improve its solubility and bioavailability. Another direction is the investigation of its potential applications in combination therapy with other anti-cancer agents. Additionally, the exploration of its anti-inflammatory and anti-oxidant properties for the treatment of other diseases is also an area of interest.
In conclusion, N'-[(Z)-(2-fluorophenyl)methylidene]-2,2-diphenylacetohydrazide is a promising compound that has shown potent anti-tumor activity and possesses various biochemical and physiological effects. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. While it has some limitations, its potential applications in various fields make it a promising candidate for further research and development.
Métodos De Síntesis
The synthesis of N'-[(Z)-(2-fluorophenyl)methylidene]-2,2-diphenylacetohydrazide can be achieved by reacting 2,2-diphenylacetic acid hydrazide with 2-fluorobenzaldehyde in the presence of a suitable catalyst. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N'-[(Z)-(2-fluorophenyl)methylidene]-2,2-diphenylacetohydrazide has been used in various scientific research applications such as drug discovery, chemical biology, and medicinal chemistry. It has been shown to possess potent anti-tumor activity against various cancer cell lines, making it a promising candidate for the development of novel anti-cancer drugs.
Propiedades
IUPAC Name |
2,2-diphenyl-N-(propan-2-ylideneamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13(2)18-19-17(20)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCGCUNUDDWBPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1-methylethylidene)-2,2-diphenylacetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-N'-(4-methoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718562.png)




![3-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718592.png)




![1-(4-methylbenzoyl)-N-[3-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7718623.png)
